REACTION_SMILES
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[ClH:18].[OH:9][c:10]1[cH:11][c:12](=[O:17])[o:13][c:14]([CH3:16])[cH:15]1.[c:1]1([S:7][Cl:8])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[c:1]1([S:7][c:11]2[c:10]([OH:9])[cH:15][c:14]([CH3:16])[o:13][c:12]2=[O:17])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(O)cc(=O)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClSc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Cc1cc(O)c(Sc2ccccc2)c(=O)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |